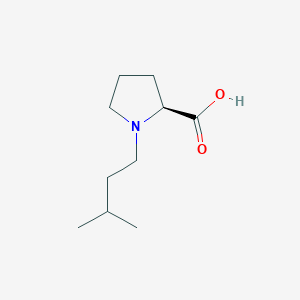
Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate typically involves the nucleophilic substitution reaction of 4-amino-1,3,5-triazine with a suitable thiol reagent, followed by sulfonation. The reaction conditions often include the use of solvents such as dioxane and bases like sodium carbonate . Microwave-assisted synthesis has also been explored to enhance reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antifungal, anticancer, and antiviral agent.
Industry: It is used in the development of advanced materials, including coatings and polymers.
Mechanism of Action
The mechanism of action of Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with proteins and nucleic acids, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,5-triazine: A simpler triazine derivative with similar chemical properties.
4,6-Dichloro-1,3,5-triazine: Known for its use in the synthesis of more complex triazine derivatives.
2,4-Diamino-1,3,5-triazine: Another triazine derivative with applications in medicinal chemistry.
Uniqueness
Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate is unique due to its combination of a triazine ring with a sulfonate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H7KN4O3S2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
potassium;2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonate |
InChI |
InChI=1S/C5H8N4O3S2.K/c6-4-7-3-8-5(9-4)13-1-2-14(10,11)12;/h3H,1-2H2,(H,10,11,12)(H2,6,7,8,9);/q;+1/p-1 |
InChI Key |
NAYDRYHEZMZFQL-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC(=NC(=N1)SCCS(=O)(=O)[O-])N.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13330777.png)





![Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13330813.png)
![N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride](/img/structure/B13330818.png)

![(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
![3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13330846.png)


